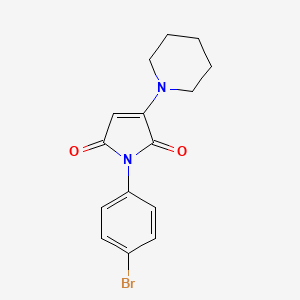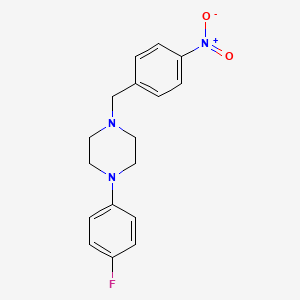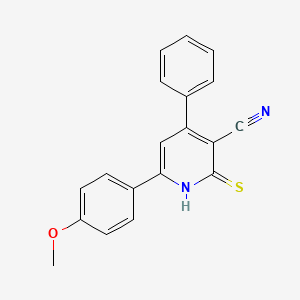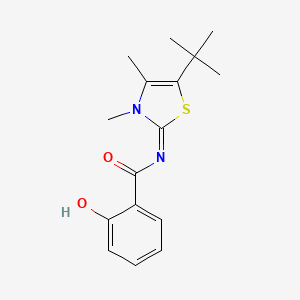![molecular formula C15H20N2O5S B5654622 4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)
4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives involves various chemical reactions, starting from basic aromatic compounds and morpholine. For instance, one approach involves the initial synthesis of precursors like 3-fluoro-4-morpholinoaniline, followed by reactions with sulfonyl chlorides or chloroformates to create a series of new sulfonamides and carbamates with potential antimicrobial activity (Janakiramudu et al., 2017). Another method describes the conversion of substituted allylic alcohols into allylic sulphinamides, providing a route to different morpholine derivatives (Baudin & Julia, 1989).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, is determined using techniques like NMR, IR, and Mass spectral studies. These studies reveal the chemical bonding and arrangement, confirming the molecular structure through single crystal X-ray diffraction (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives involves interactions with other compounds and reagents, leading to the formation of various products. For example, electrochemical synthesis allows the creation of sulfonamide derivatives by oxidizing morpholinoaniline in the presence of arylsulfinic acids (Beiginejad & Nematollahi, 2014). Additionally, substituted morpholines can be prepared and converted into different chemical structures, demonstrating their versatile chemical properties (Baudin, Julia, & Wang, 1995).
Physical Properties Analysis
The physical properties of 4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine and related compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. For example, the crystal structure and physical parameters of certain morpholine derivatives can be determined using single-crystal X-ray diffraction, providing insights into their stability and reactivity (Du, Xu, & Mao, 2006).
Chemical Properties Analysis
The chemical properties of these morpholine derivatives, such as acidity, basicity, and reactivity towards other chemical species, are crucial for their potential applications. Understanding these properties helps in the design and synthesis of new compounds with desired biological or physical characteristics. For instance, the synthesis and evaluation of new 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides exhibit specific antibacterial activities, highlighting the chemical properties and potential applications of these derivatives (Aziz ur-Rehman et al., 2015).
Eigenschaften
IUPAC Name |
morpholin-4-yl-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(16-4-8-21-9-5-16)13-2-1-3-14(12-13)23(19,20)17-6-10-22-11-7-17/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXABBVTCQYOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)






![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![2-[(4-chlorophenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5654587.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![{(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654636.png)